(3-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(3-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butoxycarbonyl and methoxycarbonyl groups. These functional groups impart specific chemical properties that make the compound valuable for various applications in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can participate in reduction reactions to form corresponding alcohols.
Substitution: The boronic acid group can be substituted with various nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products Formed
Oxidation: Phenols.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form reversible covalent bonds with diols and other biomolecules.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (3-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of drug delivery systems and sensors. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be reversed under specific conditions, allowing for controlled release of active compounds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the tert-butoxycarbonyl and methoxycarbonyl groups, making it less versatile in certain synthetic applications.
Pinacol boronic esters: More stable but less reactive compared to (3-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)phenyl)boronic acid.
Uniqueness
This compound is unique due to the presence of both tert-butoxycarbonyl and methoxycarbonyl groups, which enhance its reactivity and stability. These functional groups make it a valuable intermediate in organic synthesis and a promising candidate for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
[3-methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO6/c1-13(2,3)20-12(16)9-5-8(11(15)19-4)6-10(7-9)14(17)18/h5-7,17-18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZUZWMMVSGSPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)OC(C)(C)C)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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